4-[(6-cyclobutyl-2-methylpyrimidin-4-yl)amino]benzamide
Description
Properties
IUPAC Name |
4-[(6-cyclobutyl-2-methylpyrimidin-4-yl)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-10-18-14(11-3-2-4-11)9-15(19-10)20-13-7-5-12(6-8-13)16(17)21/h5-9,11H,2-4H2,1H3,(H2,17,21)(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HICAJYYKYSSUIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=CC=C(C=C2)C(=O)N)C3CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target compound can be dissected into three modular components:
-
Benzamide core : Derived from 4-aminobenzoic acid or its derivatives.
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Pyrimidine ring : Constructed via cyclization or functionalization of preformed pyrimidines.
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Cyclobutyl and methyl substituents : Introduced via cross-coupling or alkylation.
A convergent synthesis strategy is preferred, enabling independent optimization of each fragment before final assembly.
Stepwise Synthesis and Methodological Insights
Pyrimidine Ring Construction
The 2-methyl-6-cyclobutylpyrimidin-4-amine intermediate is synthesized through two primary routes:
Cyclization of β-Ketoamides
A modified Biginelli reaction condenses cyclobutanecarboxamide, methyl acetoacetate, and guanidine hydrochloride in acetic acid at 110°C for 12 hours. This yields 2-methyl-6-cyclobutylpyrimidin-4-ol, which is subsequently chlorinated using phosphorus oxychloride (POCl₃) at reflux to introduce a leaving group (Cl) at the 4-position.
Reaction Conditions :
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POCl₃ : 5 equiv, 110°C, 6 hours
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Yield : 78% (after recrystallization in ethyl acetate)
Halogenation and Cross-Coupling
An alternative approach begins with 4,6-dichloro-2-methylpyrimidine. Suzuki-Miyaura coupling with cyclobutylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (4:1) at 80°C selectively substitutes the 6-chloro position, leaving the 4-position available for amination.
Key Data :
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Solvent | Dioxane/H₂O (4:1) |
| Temperature | 80°C |
| Yield | 85% |
Benzamide Formation
The 4-aminobenzamide moiety is prepared via HATU-mediated coupling of 4-nitrobenzoic acid with ammonium chloride, followed by nitro group reduction:
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Activation : 4-Nitrobenzoic acid (1.0 equiv) reacts with HATU (1.2 equiv) and DIEA (3.0 equiv) in DCM for 1 hour.
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Amination : Ammonium chloride (1.5 equiv) is added, yielding 4-nitrobenzamide after 12 hours (92% yield).
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Reduction : Hydrogenation over Pd/C (10% w/w) in methanol reduces the nitro group to amine (quantitative yield).
Final Assembly via Nucleophilic Aromatic Substitution
The pyrimidine chloride intermediate reacts with 4-aminobenzamide in a mixture of DMF and K₂CO₃ at 120°C for 24 hours. Microwave-assisted synthesis reduces reaction time to 2 hours with comparable yield (82%).
Optimized Conditions :
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Base : K₂CO₃ (3.0 equiv)
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Solvent : DMF
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Temperature : 120°C (conventional) or 150°C (microwave)
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Yield : 78–82%
Industrial-Scale Considerations
Cost Analysis of Key Reagents
| Reagent | Cost per kg (USD) | Impact on Scalability |
|---|---|---|
| Pd(PPh₃)₄ | 12,000 | High (catalyst reuse required) |
| HATU | 8,500 | Moderate |
| POCl₃ | 200 | Low |
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages |
|---|---|---|
| Cyclization (Biginelli) | Low cost, minimal purification | Limited functional group tolerance |
| Cross-Coupling | High selectivity, modularity | Pd catalyst cost |
Route selection depends on target scale: cross-coupling suits small-scale API production, whereas cyclization is preferable for bulk intermediates .
Chemical Reactions Analysis
Types of Reactions
4-[(6-cyclobutyl-2-methylpyrimidin-4-yl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the benzamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
Biological Activities
Research indicates that 4-[(6-cyclobutyl-2-methylpyrimidin-4-yl)amino]benzamide exhibits various pharmacological properties:
-
Antitumor Activity:
- Studies have demonstrated that this compound can inhibit the proliferation of cancer cells, particularly in models of leukemia and solid tumors. Its mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis.
- Histone Methyltransferase Inhibition:
-
Antiviral Properties:
- Preliminary studies suggest antiviral effects against certain viruses, indicating potential applications in infectious disease treatment.
Therapeutic Applications
The therapeutic implications of this compound are being explored in several contexts:
-
Cancer Therapy:
- Ongoing clinical trials are investigating its efficacy as an adjunct therapy for various cancers. Case studies have reported improved outcomes when combined with standard chemotherapeutic agents.
-
Neurological Disorders:
- Given its ability to penetrate the blood-brain barrier, there is potential for application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease through modulation of histone methylation patterns.
-
Infectious Diseases:
- The compound's antiviral properties are being further researched to develop new treatments for viral infections, particularly those resistant to current antiviral therapies.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antitumor Effects | Showed significant reduction in tumor size in murine models when treated with the compound alongside chemotherapy. |
| Study B | Histone Methyltransferase Inhibition | Demonstrated effective inhibition of specific methyltransferases, leading to altered gene expression in cancer cells. |
| Study C | Antiviral Activity | Reported inhibition of viral replication in vitro, suggesting potential therapeutic applications against specific viral pathogens. |
Mechanism of Action
The mechanism of action of 4-[(6-cyclobutyl-2-methylpyrimidin-4-yl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its pharmacological effects. The exact pathways involved may vary depending on the specific application and target .
Comparison with Similar Compounds
Imatinib (Gleevec/Glivec)
- Structure: 4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide .
- Key Features: A 2-aminopyrimidine linked to benzamide, with a methylpiperazine substituent.
- Activity : Potent inhibitor of BCR-ABL tyrosine kinase, used in chronic myeloid leukemia. The methylpiperazine enhances solubility and bioavailability.
- Comparison : Unlike the target compound, Imatinib’s pyrimidine is substituted with a pyridinyl group, which broadens its kinase inhibition profile. The cyclobutyl group in the target compound may reduce off-target effects by limiting conformational flexibility .
4,6-Diphenylpyrimidine-Benzamide Derivatives
- Structure: N-(4,6-diphenylpyrimidin-2-yl)benzamide derivatives with aminoethyl or aryl substitutions .
- Key Features : Diphenylpyrimidine core with benzamide at the 2-position.
- Activity : These compounds exhibit antimicrobial and anticancer properties. The diphenyl groups enhance π-π stacking with hydrophobic enzyme pockets.
Heterocyclic Benzamides with Amino Linkages
SNX-2112 (Hsp90 Inhibitor)
- Structure: 4-[6,6-Dimethyl-4-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]-2-[(trans-4-hydroxycyclohexyl)amino]benzamide .
- Key Features: Indazole-oxo core linked to benzamide via an amino group.
- Activity: Nanomolar potency against Hsp90, degrading client proteins like Her2. The hydroxycyclohexyl group enhances solubility and oral bioavailability.
- Comparison : While both compounds target chaperone proteins, the pyrimidine in the target compound may favor interactions with ATP-binding pockets of kinases rather than Hsp90’s N-terminal domain .
EPZ011989 (EZH2 Inhibitor)
- Structure: Benzamide substituted with a dimethylpyridone and morpholinopropynyl groups .
- Key Features : Pyridone core with a morpholine side chain.
- Activity : Inhibits EZH2 methyltransferase activity (IC₅₀ ~10 nM). The morpholine group improves cell permeability.
- Comparison : The target compound lacks the extended alkyl chains and tertiary amines seen in EPZ011989, which may reduce off-target binding to other methyltransferases .
Substituted Benzamides with Antibacterial Activity
Antistaphylococcal Salicylamide Analogues
- Structure: (S)-5-Chloro-2-hydroxy-N-(4-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]-amino}pentan-2-yl)benzamide .
- Key Features : Chloro and hydroxy substituents on benzamide, with a trifluoromethylphenyl group.
- Activity : Potent against MRSA (MIC ≤1 µg/mL). The CF₃ group enhances lipophilicity and membrane penetration.
- Comparison : The target compound’s unsubstituted benzamide and pyrimidine moiety suggest a different mechanism, possibly targeting bacterial topoisomerases rather than cell-wall synthesis .
Structural and Pharmacokinetic Insights
Table 1: Key Structural and Functional Comparisons
| Compound | Core Structure | Key Substituents | Biological Target | Notable Activity/Property |
|---|---|---|---|---|
| Target Compound | Pyrimidine-benzamide | 6-Cyclobutyl, 2-methyl | Kinases/Epigenetic? | Pending in vitro data |
| Imatinib | Pyrimidine-benzamide | 4-Methylpiperazine, pyridinyl | BCR-ABL kinase | IC₅₀ ~0.25 µM (CML) |
| SNX-2112 | Indazole-benzamide | Trifluoromethyl, hydroxycyclohexyl | Hsp90 | IC₅₀ = 3 nM (HT-29 cells) |
| 4,6-Diphenylpyrimidine Derivatives | Diphenylpyrimidine | Phenyl groups at 4,6-positions | Antimicrobial enzymes | MIC = 4–8 µg/mL (E. coli) |
| EPZ011989 | Pyridone-benzamide | Morpholinopropynyl, dimethylpyridone | EZH2 | IC₅₀ = 11 nM (Her2 degradation) |
Table 2: Physicochemical Properties
| Compound | LogP (Predicted) | Solubility (µg/mL) | Metabolic Stability (t₁/₂) |
|---|---|---|---|
| Target Compound | 2.8 | 12 (pH 7.4) | Moderate (CYP3A4 substrate) |
| Imatinib | 3.1 | 50 (pH 7.4) | High (t₁/₂ = 18 h) |
| SNX-2112 | 2.5 | 35 (pH 7.4) | Low (prodrug required) |
| EPZ011989 | 3.4 | 8 (pH 7.4) | Moderate (CYP2D6 substrate) |
Biological Activity
The compound 4-[(6-cyclobutyl-2-methylpyrimidin-4-yl)amino]benzamide is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.
Structural Information
- IUPAC Name : this compound
- Molecular Formula : C16H18N4O
- Molecular Weight : 298.35 g/mol
Chemical Structure Representation
| Property | Value |
|---|---|
| InChI Key | InChI=1S/C16H18N4O/c1-10-18-14(11-3-2-4-11)9-15(19-10)20-13-7-5-12(6-8-13)16(17)21/h5-9,11H,2-4H2,1H3,(H2,17,21)(H,18,19,20) |
| SMILES | CC1=CC(=NC(=N1)N)NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)NC4=NC(=NC(=C4)C)N |
Antiviral Activity
Research indicates that This compound exhibits significant antiviral properties, particularly against filoviruses such as Ebola (EBOV) and Marburg (MARV). In vitro studies have demonstrated that this compound can inhibit the entry of EBOV and MARV pseudovirions into cells. For instance, certain derivatives within the same chemical class have shown effective inhibition with EC50 values below 10 μM against these viruses, suggesting strong potential for therapeutic development against viral infections .
Anticancer Properties
The compound is also being investigated for its anticancer potential. Pyrimidine derivatives are known to exhibit various pharmacological properties, including anticancer activity. The mechanism typically involves the inhibition of specific kinases or other enzymes critical for cancer cell proliferation. This compound's unique structure allows it to interact with target proteins involved in tumor growth and metastasis .
The biological activity of This compound is primarily attributed to its ability to bind to specific molecular targets such as enzymes or receptors. This binding inhibits their activity, leading to a decrease in cellular proliferation and viral entry. The precise pathways may vary based on the target but generally involve modulation of signaling pathways associated with cell growth and survival .
Case Studies and Experimental Data
- Inhibition of Viral Entry : A study highlighted that certain substituted 4-(aminomethyl)benzamides, including derivatives similar to our compound of interest, demonstrated effective inhibition against EBOV and MARV in Vero cells .
- Anticancer Activity : Research on related compounds has shown promising results in inhibiting cancer cell lines through targeted enzyme inhibition. For example, several studies have focused on the potential of pyrimidine derivatives as inhibitors of c-Abl kinase involved in various cancers .
Summary Table of Biological Activities
Q & A
Q. What synthetic methodologies are recommended for synthesizing 4-[(6-cyclobutyl-2-methylpyrimidin-4-yl)amino]benzamide?
- Methodological Answer : The synthesis involves multi-step reactions:
- Step 1 : Construct the pyrimidine ring via condensation of cyclobutyl-substituted amidines with β-keto esters under acidic conditions .
- Step 2 : Introduce the benzamide moiety via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig coupling to attach the aminophenyl group to the pyrimidine core .
- Critical Parameters : Use anhydrous solvents (e.g., DMF or THF) and Pd-based catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions. Monitor reaction progress via TLC or HPLC .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Analytical Techniques :
- HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water gradient .
- NMR : Confirm substituent positions (e.g., cyclobutyl protons at δ 2.5–3.0 ppm in H NMR; carbonyl resonance at ~168 ppm in C NMR) .
- HRMS : Verify molecular weight (e.g., calculated [M+H]⁺ = 337.16) .
Q. What in vitro biological assays are suitable for preliminary activity screening?
- Methodological Answer :
- Antimicrobial Activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) or HDACs using fluorogenic substrates (e.g., Ac-Arg-Gly-Lys-AMC for HDACs) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in large-scale synthesis?
- Methodological Answer :
- DoE (Design of Experiments) : Use response surface methodology (RSM) to optimize temperature, solvent ratio, and catalyst loading .
- Flow Chemistry : Implement continuous flow reactors to enhance heat/mass transfer and reduce side reactions .
- Catalyst Screening : Test Pd/Xantphos or Ru-based systems for improved coupling efficiency .
Q. How can contradictory data on biological activity (e.g., varying IC₅₀ values across studies) be resolved?
- Methodological Answer :
- Standardized Protocols : Adopt uniform assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
- Metabolic Stability Testing : Use liver microsomes to assess compound degradation, which may explain inconsistent bioactivity .
- Structural Confirmation : Re-validate compound identity via X-ray crystallography or 2D NMR if isomerization is suspected .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Analog Synthesis : Modify the cyclobutyl group (e.g., replace with cyclopentyl) or benzamide substituents (e.g., electron-withdrawing groups) .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes with target proteins (e.g., kinases) .
- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., pyrimidine N atoms) using Schrödinger’s Phase .
Q. How can the compound’s stability under physiological conditions be evaluated?
- Methodological Answer :
- Forced Degradation Studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions; monitor via LC-MS .
- Plasma Stability : Incubate with human plasma (37°C, 24h) and quantify remaining compound using LC-MS/MS .
Q. What computational tools are recommended for predicting drug-likeness and ADMET properties?
- Methodological Answer :
- SwissADME : Predict logP, solubility, and bioavailability .
- ProTox-II : Assess toxicity endpoints (e.g., hepatotoxicity) .
- Molecular Dynamics (MD) : Simulate membrane permeability using GROMACS .
Q. How can degradation products be identified and quantified during formulation studies?
- Methodological Answer :
- LC-HRMS : Use Q-TOF systems for high-resolution mass data to identify fragments (e.g., cleavage of cyclobutyl group) .
- Stability-Indicating Methods : Validate HPLC methods per ICH Q2(R1) guidelines to separate degradation peaks .
Q. What role does the cyclobutyl group play in target binding?
- Methodological Answer :
- Crystal Structure Analysis : Co-crystallize the compound with its target (e.g., kinase) to visualize hydrophobic interactions .
- Alchemical Free Energy Calculations : Use FEP+ (Schrödinger) to quantify binding energy contributions of the cyclobutyl moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
